molecular formula C13H18N2O3S B2494546 Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate CAS No. 544701-60-2

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate

Cat. No.: B2494546
CAS No.: 544701-60-2
M. Wt: 282.36
InChI Key: RQWRBEHMMJHPMT-UHFFFAOYSA-N
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Description

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Scientific Research Applications

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with cyclohexylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:

    Formation of the intermediate: Thiophene-2-carboxylic acid is first reacted with cyclohexylamine to form the corresponding amide.

    Esterification: The amide is then treated with methyl chloroformate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene compounds.

Mechanism of Action

The mechanism of action of Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminosulfonylthiophene-2-carboxylate
  • Methyl 3-sulfamoylthiophene-2-carboxylate

Uniqueness

Methyl 3-((cyclohexylamino)carbonylamino)thiophene-2-carboxylate is unique due to the presence of the cyclohexylamino group, which can impart distinct chemical and biological properties compared to other thiophene derivatives

Properties

IUPAC Name

methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-18-12(16)11-10(7-8-19-11)15-13(17)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWRBEHMMJHPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330215
Record name methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544701-60-2
Record name methyl 3-(cyclohexylcarbamoylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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